![molecular formula C15H11NO B12840247 3'-Acetyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12840247.png)
3'-Acetyl[1,1'-biphenyl]-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3’-Acetyl[1,1’-biphenyl]-4-carbonitrile is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This particular compound has an acetyl group at the 3’ position and a carbonitrile group at the 4 position of the biphenyl structure. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Acetyl[1,1’-biphenyl]-4-carbonitrile typically involves the Friedel-Crafts acylation reaction. This reaction introduces an acyl group into the aromatic ring using an acid chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The general reaction scheme is as follows:
Friedel-Crafts Acylation: Biphenyl is reacted with acetyl chloride in the presence of AlCl₃ to form 3’-Acetyl[1,1’-biphenyl].
Nitrile Introduction: The acetylated biphenyl is then subjected to a cyanation reaction to introduce the carbonitrile group at the 4 position.
Industrial Production Methods
Industrial production of 3’-Acetyl[1,1’-biphenyl]-4-carbonitrile follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to ensure high-quality production.
化学反应分析
Types of Reactions
3’-Acetyl[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of 3’-Acetyl[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Formation of 3’-Acetyl[1,1’-biphenyl]-4-amine.
Substitution: Formation of halogenated derivatives of 3’-Acetyl[1,1’-biphenyl]-4-carbonitrile.
科学研究应用
3’-Acetyl[1,1’-biphenyl]-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
作用机制
The mechanism of action of 3’-Acetyl[1,1’-biphenyl]-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl and carbonitrile groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
4-Acetylbiphenyl: Lacks the carbonitrile group, making it less versatile in certain chemical reactions.
3’-Acetyl[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group, affecting its reactivity and solubility.
3’-Acetyl[1,1’-biphenyl]-4-amine: Contains an amine group, which can participate in different types of chemical reactions compared to the carbonitrile group.
Uniqueness
3’-Acetyl[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both acetyl and carbonitrile groups, which provide a balance of reactivity and stability. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
属性
分子式 |
C15H11NO |
|---|---|
分子量 |
221.25 g/mol |
IUPAC 名称 |
4-(3-acetylphenyl)benzonitrile |
InChI |
InChI=1S/C15H11NO/c1-11(17)14-3-2-4-15(9-14)13-7-5-12(10-16)6-8-13/h2-9H,1H3 |
InChI 键 |
ALJWWGUTTNGNAZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



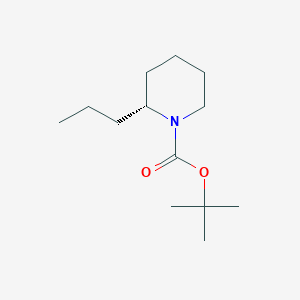
![3-Chloro-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylic acid](/img/structure/B12840193.png)
![Ethyl 2-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-oxoacetate](/img/structure/B12840194.png)
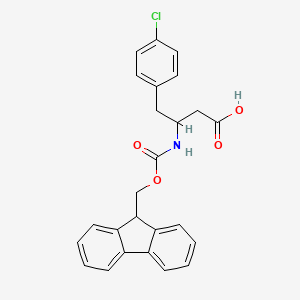
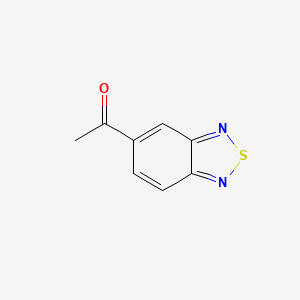
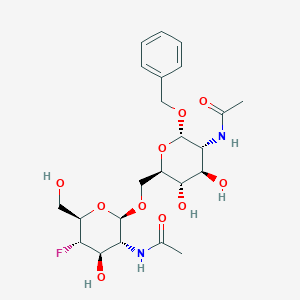
![3-fluoro-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B12840216.png)


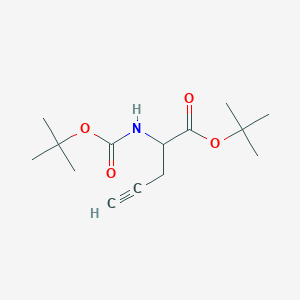

![12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12840239.png)

